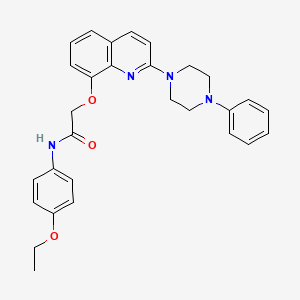

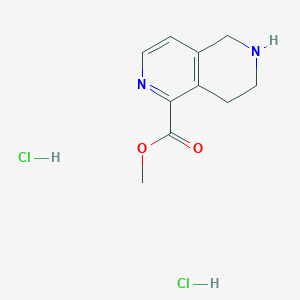

![molecular formula C8H6N2O3 B2475735 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 1257901-69-1](/img/structure/B2475735.png)

1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

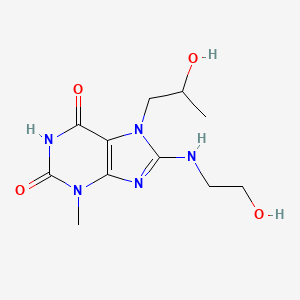

“1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1257901-69-1 . It has a molecular weight of 178.15 . The IUPAC name for this compound is 1-oxo-1,2-dihydropyrrolo [1,2-c]pyrimidine-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H, (H,9,13) (H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthetic Chemistry Applications : The compound and its derivatives have been widely studied for their synthetic applications. Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are derivatives of tetrahydropyrimidine carboxylic acid, to develop methodologies for synthesizing pyrimido and thiazolo pyrimidines (Kappe & Roschger, 1989). Similarly, Abe (1987) described the synthesis of cyclohepta pyrrolo pyrimidin-4-ones, demonstrating the versatility of these compounds in organic synthesis (Abe, 1987).

Chemical Properties and Reactions : The chemical properties and reactions of these compounds have been explored in several studies. For instance, Ukrainets et al. (2009) focused on the synthesis and properties of pyrimidin-2-ylamides of hydroxyquinoline carboxylic acids, highlighting the compound's reactivity and potential for microbiological investigations (Ukrainets et al., 2009). Similarly, Stájer et al. (2006) investigated the retro Diels-Alder method for synthesizing pyrrolo pyrimidinediones, contributing to the understanding of reaction mechanisms in heterocyclic chemistry (Stájer et al., 2006).

Antitumor and Antifolate Properties : Some studies have explored the potential antitumor properties of pyrrolo pyrimidine derivatives. Wang et al. (2010) synthesized a series of pyrrolo pyrimidine antifolate inhibitors, demonstrating their potential for inhibiting purine biosynthesis and showing selectivity for certain cellular transport mechanisms (Wang et al., 2010). Liu et al. (2015) also synthesized a series of pyrrolo pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, illustrating their application in cancer treatment (Liu et al., 2015).

Diversity-Oriented Synthesis : Research by Marcotte et al. (2003) on functionalized pyrrolo pyrimidines demonstrates the utility of these compounds in diversity-oriented synthesis, a method used to create a variety of molecular structures for potential pharmacological use (Marcotte et al., 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H,(H,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHLMUTYELRQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=C(NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

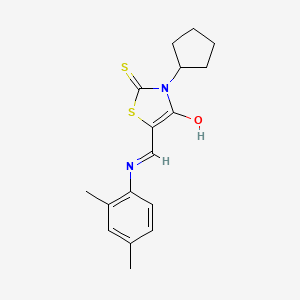

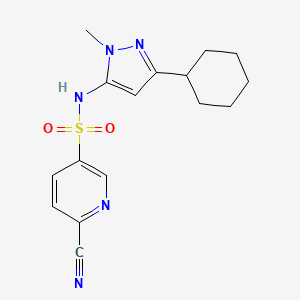

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

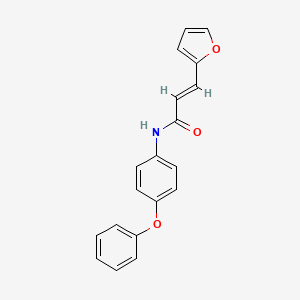

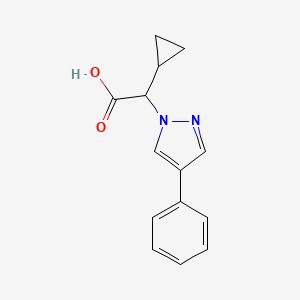

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)

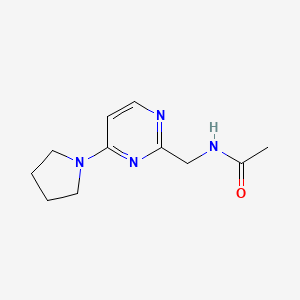

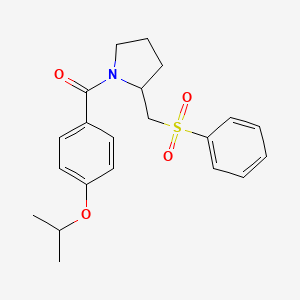

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)